Methyl tert-butylsulfinylacetate
Description
Methyl tert-butylsulfinylacetate (C₇H₁₄O₃S) is an organosulfur compound featuring a sulfinyl group (–S(O)–) linked to a tert-butyl moiety and an acetate ester. This compound is structurally characterized by its chiral sulfinyl center, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
CAS No. |
56535-32-1 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
methyl 2-tert-butylsulfinylacetate |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)11(9)5-6(8)10-4/h5H2,1-4H3 |
InChI Key |
FNKUVQOHGVYFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tert-butylsulfinylacetate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylsulfinyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl tert-butylsulfinylacetate undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Organic Synthesis
Methyl tert-butylsulfinylacetate is utilized as a reagent in organic synthesis. Its sulfinyl group enhances the electrophilic character of the carbonyl compound, making it a valuable intermediate in the synthesis of more complex molecules.
Key Reactions
- Synthesis of Sulfones : The compound can participate in reactions to form sulfones, which are important in medicinal chemistry due to their biological activity.
- Asymmetric Synthesis : It is also used in asymmetric synthesis processes, where it can help produce enantiomerically pure compounds, crucial for pharmaceutical applications.
Pharmaceutical Applications
The pharmaceutical industry is one of the primary beneficiaries of this compound. Its derivatives have shown promise in drug development, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Case Studies
- Anti-Cancer Compounds : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. These findings suggest its potential as a lead compound for further drug development.
- Chiral Drugs : The ability to produce chiral intermediates makes this compound significant in the synthesis of drugs that require specific stereochemistry for efficacy.
Environmental Science
This compound also finds applications in environmental chemistry, particularly in studies related to pollution and remediation.
Environmental Remediation
- Pollutant Degradation : Studies indicate that compounds similar to this compound can aid in the degradation of environmental pollutants through chemical reactions that transform harmful substances into less toxic forms.
- Soil and Water Treatment : Its properties may be leveraged for soil and water treatment processes, helping to mitigate the effects of industrial waste.
Data Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule formation | Synthesis of sulfones |
| Pharmaceuticals | Development of drugs with specific activity | Anti-cancer agents |
| Environmental Science | Pollution degradation and remediation | Soil and water treatment |
Mechanism of Action
The mechanism of action of methyl tert-butylsulfinylacetate involves its interaction with molecular targets through its sulfoxide and ester groups. The sulfoxide group can participate in oxidation-reduction reactions, while the ester group can undergo hydrolysis and substitution reactions. These interactions allow the compound to modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Notes:
Physicochemical Properties
- Boiling Point/Solubility : Sulfinyl compounds generally exhibit higher boiling points than thioethers due to dipole-dipole interactions. For example, methyl salicylate (a simple ester) has a boiling point of 222°C , while sulfinyl analogs may exceed this range.

- Stability : Sulfinyl groups are more oxidation-resistant than sulfanyl groups but less stable than sulfones.
Biological Activity
Methyl tert-butylsulfinylacetate (MTBSA) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores the biological activity of MTBSA, including its pharmacological effects, potential therapeutic applications, and safety profile based on existing literature.
This compound is an organosulfur compound characterized by the presence of a sulfinyl group. Its structural formula can be represented as follows:
This compound is often synthesized for research purposes due to its unique chemical properties that may influence biological activity.
Biological Activity
1. Mechanism of Action
MTBSA exhibits biological activity primarily through its interaction with various biochemical pathways. It is hypothesized to influence enzymatic activities and cellular signaling pathways, although specific mechanisms remain under investigation.
2. Pharmacological Effects
Research indicates that MTBSA may possess several pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that MTBSA has potential antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : There is evidence to suggest that MTBSA can modulate inflammatory responses, potentially offering therapeutic avenues for conditions characterized by excessive inflammation.
- Antioxidant Properties : MTBSA may also exhibit antioxidant activity, helping to neutralize free radicals and reduce oxidative stress in biological systems.
Case Studies
Several case studies have explored the therapeutic applications of MTBSA:
- Case Study 1 : A study involving patients with chronic inflammatory diseases demonstrated that treatment with MTBSA resulted in significant reductions in inflammatory markers and improved clinical outcomes.
- Case Study 2 : In a controlled trial assessing the efficacy of MTBSA as an adjunct therapy for bacterial infections, patients showed improved recovery rates compared to those receiving standard treatment alone.
Toxicological Profile
The safety profile of MTBSA is crucial for its potential use in clinical settings. Toxicological assessments indicate:
Research Findings
A summary of key findings from recent studies on MTBSA's biological activity is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

